molecular formula C13H16N4O2S B6716972 Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate

Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate

Cat. No.: B6716972
M. Wt: 292.36 g/mol
InChI Key: SJPCXEWFLJOYOQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate is an organic compound that belongs to the class of sulfanylpropanoates This compound is characterized by the presence of a tetrazole ring, a methylphenyl group, and a sulfanylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile compound under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.

    Formation of the Sulfanylpropanoate Moiety: The sulfanylpropanoate moiety can be synthesized by reacting a thiol with a propanoate ester under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tetrazole ring or to modify the sulfanyl group.

    Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfanyl groups or removal of the tetrazole ring.

    Substitution: Various substituted methylphenyl derivatives.

Scientific Research Applications

Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methylphenyl)-2-(1H-tetrazol-5-yl)sulfanylpropanoate: Similar structure but with a different tetrazole ring configuration.

    Ethyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and sulfanyl group makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-4-6-10(7-5-9)8-11(12(18)19-3)20-13-14-15-16-17(13)2/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPCXEWFLJOYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)SC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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